molecular formula C10H12BrFO B13048333 4-Bromo-2-(tert-butyl)-5-fluorophenol

4-Bromo-2-(tert-butyl)-5-fluorophenol

Cat. No.: B13048333
M. Wt: 247.10 g/mol
InChI Key: GLQSBZQRBPNQJH-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-5-fluorophenol is a halogenated phenolic compound with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 259.10 g/mol. Its IUPAC name reflects the substituent positions: a bromine atom at position 4, a bulky tert-butyl group (-C(CH₃)₃) at position 2, and a fluorine atom at position 5 on the aromatic ring.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

4-bromo-2-tert-butyl-5-fluorophenol

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3

InChI Key

GLQSBZQRBPNQJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-5-fluorophenol typically involves the bromination and fluorination of a phenol derivative. One common method is the bromination of 2-(tert-butyl)-5-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(tert-butyl)-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-5-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen Variations

2-(Tert-butyl)-4-chloro-5-fluorophenol
  • Molecular Formula : C₁₀H₁₂ClFO
  • Key Differences : Chlorine replaces bromine at position 4.
  • Lipophilicity: Bromine’s higher atomic weight increases lipophilicity (LogP ≈ 3.2 for bromo vs. 2.8 for chloro analogues), affecting membrane permeability in biological systems .
2-Bromo-4-chloro-5-fluorophenol
  • Molecular Formula : C₆H₃BrClF
  • Key Differences : Lacks the tert-butyl group; bromine and chlorine are at positions 2 and 4, respectively.
  • Impact :
    • Steric Effects : Absence of tert-butyl reduces steric hindrance, enabling easier access to reactive sites in cross-coupling reactions.
    • Applications : Used as an intermediate in synthesizing benzoic acid derivatives, whereas the tert-butyl variant is more suited for drug candidates requiring lipophilic motifs .

Analogues with Functional Group Variations

4-Bromo-2-difluoromethoxy-5-fluorophenol
  • Molecular Formula : C₇H₄BrF₃O₂
  • Key Differences : Difluoromethoxy (-OCF₂H) replaces the tert-butyl group.
  • Impact :
    • Electronic Effects : The electron-withdrawing difluoromethoxy group deactivates the ring, reducing electrophilic substitution reactivity compared to the electron-donating tert-butyl group.
    • Applications : Primarily used in agrochemicals due to enhanced stability under oxidative conditions .
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate
  • Molecular Formula: C₁₂H₁₅BrFNO₂
  • Key Differences : Carbamate group (-OCONH-) replaces the hydroxyl group.
  • Impact: Stability: The carbamate group improves stability under basic conditions, making it a preferred protecting group in peptide synthesis. Biological Activity: Enhanced bioavailability compared to the phenolic hydroxyl form, relevant in kinase inhibitor development .

Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications
4-Bromo-2-(tert-butyl)-5-fluorophenol C₁₀H₁₂BrFO 259.10 ~3.2 Br (C4), tert-butyl (C2), F (C5) Pharmaceuticals, materials science
2-(Tert-butyl)-4-chloro-5-fluorophenol C₁₀H₁₂ClFO 202.65 ~2.8 Cl (C4), tert-butyl (C2), F (C5) Organic synthesis, antimicrobials
4-Bromo-2-difluoromethoxy-5-fluorophenol C₇H₄BrF₃O₂ 257.00 ~2.5 Br (C4), OCF₂H (C2), F (C5) Agrochemical intermediates
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate C₁₂H₁₅BrFNO₂ 328.16 ~3.5 Br (C4), tert-butyl (C2), F (C5), carbamate Drug discovery, protecting groups

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